[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-thiophen-3-ylacetate
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Overview
Description
[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-thiophen-3-ylacetate is a complex organic compound that features a thiophene ring and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,5-Dimethylanilino)-2-oxoethyl] 2-thiophen-3-ylacetate typically involves the condensation of 2,5-dimethylaniline with ethyl 2-thiophen-3-ylacetate under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or alkylated products.
Scientific Research Applications
Chemistry
In chemistry, [2-(2,5-Dimethylanilino)-2-oxoethyl] 2-thiophen-3-ylacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Industrially, the compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which [2-(2,5-Dimethylanilino)-2-oxoethyl] 2-thiophen-3-ylacetate exerts its effects involves interactions with specific molecular targets. The thiophene ring and ester linkage play crucial roles in binding to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-furylacetate: Similar structure but with a furan ring instead of a thiophene ring.
[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-pyridylacetate: Contains a pyridine ring, offering different electronic properties.
Uniqueness
The presence of the thiophene ring in [2-(2,5-Dimethylanilino)-2-oxoethyl] 2-thiophen-3-ylacetate imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can lead to different reactivity and interaction profiles, which are valuable in various applications.
Properties
CAS No. |
391607-25-3 |
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Molecular Formula |
C16H17NO3S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
[2-(2,5-dimethylanilino)-2-oxoethyl] 2-thiophen-3-ylacetate |
InChI |
InChI=1S/C16H17NO3S/c1-11-3-4-12(2)14(7-11)17-15(18)9-20-16(19)8-13-5-6-21-10-13/h3-7,10H,8-9H2,1-2H3,(H,17,18) |
InChI Key |
IPNRKYBWWCKXFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)CC2=CSC=C2 |
solubility |
42.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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